molecular formula C8H8Cl2 B189654 1,2-Bis(chloromethyl)benzene CAS No. 612-12-4

1,2-Bis(chloromethyl)benzene

Cat. No. B189654
Key on ui cas rn: 612-12-4
M. Wt: 175.05 g/mol
InChI Key: FMGGHNGKHRCJLL-UHFFFAOYSA-N
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Patent
US06180801B2

Procedure details

To a glass-made three-necked flask (volume: 500 ml) with a condenser, 133.0 g (759 mmol) of α,α′-dichloro-o-xylene, 13.3 g of N,N-dimethylformamide and 42.2 g (253 mmol) of sodium octanoate (sodium caprylate) were added. After the mixture was heated and stirred at 110° C. for 2 hours, the reaction mixture was analyzed by the gas chromatography. The conversion of α,α′-dichloro-o-xylene, the yield of [2-(chloromethyl)phenyl]methyl octanoate (based on sodium octanoate), and the molar ratio of the [2- (chloromethyl)phenyl]methyl octanoate produced to the diester compound as a by-product are shown in Table 1 below.
Quantity
133 g
Type
reactant
Reaction Step One
Name
sodium octanoate
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[C:4]([CH2:9][Cl:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:11]([O-:20])(=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Na+]>CN(C)C=O>[Cl:1][CH2:2][C:3]1[C:4]([CH2:9][Cl:10])=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:11]([O:20][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][Cl:10])(=[O:19])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
ClCC=1C(=CC=CC1)CCl
Name
sodium octanoate
Quantity
42.2 g
Type
reactant
Smiles
C(CCCCCCC)(=O)[O-].[Na+]
Name
Quantity
13.3 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred at 110° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was heated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC=1C(=CC=CC1)CCl
Name
Type
product
Smiles
C(CCCCCCC)(=O)OCC1=C(C=CC=C1)CCl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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